Cas no 2229289-82-9 (1-chloro-3-methyl-2-(nitromethyl)benzene)

1-Chloro-3-methyl-2-(nitromethyl)benzene is a chlorinated aromatic compound featuring a nitromethyl substituent, offering versatile reactivity in organic synthesis. Its structure combines electron-withdrawing (nitro and chloro) and electron-donating (methyl) groups, making it a valuable intermediate for selective functionalization. The nitro group facilitates nucleophilic substitution and reduction reactions, while the chloro substituent enhances electrophilic aromatic substitution potential. This compound is particularly useful in pharmaceutical and agrochemical research, where its derivatives may serve as building blocks for active ingredients. Its stability under standard conditions ensures reliable handling and storage. The product’s balanced reactivity profile makes it suitable for applications requiring precise control over regioselectivity and functional group transformations.
1-chloro-3-methyl-2-(nitromethyl)benzene structure
2229289-82-9 structure
商品名:1-chloro-3-methyl-2-(nitromethyl)benzene
CAS番号:2229289-82-9
MF:C8H8ClNO2
メガワット:185.607621192932
CID:6241771
PubChem ID:165885332

1-chloro-3-methyl-2-(nitromethyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-chloro-3-methyl-2-(nitromethyl)benzene
    • EN300-1979642
    • 2229289-82-9
    • インチ: 1S/C8H8ClNO2/c1-6-3-2-4-8(9)7(6)5-10(11)12/h2-4H,5H2,1H3
    • InChIKey: MBLPWDJXELQXIT-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C)=C1C[N+](=O)[O-]

計算された属性

  • せいみつぶんしりょう: 185.0243562g/mol
  • どういたいしつりょう: 185.0243562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 169
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 45.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

1-chloro-3-methyl-2-(nitromethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1979642-0.5g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
0.5g
$974.0 2023-09-16
Enamine
EN300-1979642-2.5g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
2.5g
$1988.0 2023-09-16
Enamine
EN300-1979642-1g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
1g
$1014.0 2023-09-16
Enamine
EN300-1979642-10g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
10g
$4360.0 2023-09-16
Enamine
EN300-1979642-0.25g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
0.25g
$933.0 2023-09-16
Enamine
EN300-1979642-0.05g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
0.05g
$851.0 2023-09-16
Enamine
EN300-1979642-0.1g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
0.1g
$892.0 2023-09-16
Enamine
EN300-1979642-1.0g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
1g
$1014.0 2023-05-26
Enamine
EN300-1979642-10.0g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
10g
$4360.0 2023-05-26
Enamine
EN300-1979642-5.0g
1-chloro-3-methyl-2-(nitromethyl)benzene
2229289-82-9
5g
$2940.0 2023-05-26

1-chloro-3-methyl-2-(nitromethyl)benzene 関連文献

1-chloro-3-methyl-2-(nitromethyl)benzeneに関する追加情報

Comprehensive Analysis of 1-Chloro-3-methyl-2-(nitromethyl)benzene (CAS No. 2229289-82-9): Properties, Applications, and Industry Insights

1-Chloro-3-methyl-2-(nitromethyl)benzene (CAS No. 2229289-82-9) is a specialized aromatic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This chlorinated nitro derivative combines a methyl group and nitromethyl functionality on a benzene ring, offering versatile reactivity for synthetic applications. Its molecular formula C8H8ClNO2 and precise chemical structure make it valuable for constructing complex molecules.

Recent studies highlight the compound's role as a key intermediate in developing novel active ingredients. Researchers particularly focus on its potential in crop protection formulations, where its nitro group enables selective transformations. The chloro substituent at the 1-position enhances stability while allowing further functionalization via cross-coupling reactions. Industry reports indicate growing demand for such multifunctional building blocks in precision chemistry applications.

From a synthetic chemistry perspective, 2229289-82-9 demonstrates interesting reactivity patterns. The nitromethyl group can undergo reduction to amines or participate in Henry reactions, while the chlorine atom facilitates Buchwald-Hartwig aminations. These characteristics align with current trends favoring atom-efficient synthesis and green chemistry principles. Analytical data shows the compound typically appears as a pale-yellow crystalline solid with moderate solubility in organic solvents.

Environmental and safety considerations for handling 1-chloro-3-methyl-2-(nitromethyl)benzene follow standard laboratory protocols. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) including gloves and goggles is recommended during manipulation. Storage should occur in tightly sealed containers under inert atmosphere to preserve stability.

The commercial availability of CAS 2229289-82-9 has expanded significantly since 2020, with major chemical suppliers offering both gram and kilogram quantities. Pricing trends reflect its growing importance in drug discovery pipelines, particularly for fragment-based drug design. Patent literature reveals increasing incorporation of this scaffold in biologically active molecules targeting various therapeutic areas.

Quality control specifications for 1-chloro-3-methyl-2-(nitromethyl)benzene typically require ≥97% purity by HPLC analysis, with strict limits on residual solvents. Advanced characterization techniques including NMR spectroscopy and mass spectrometry confirm structural integrity. The compound's shelf life extends beyond 24 months when stored at 2-8°C in amber glass containers.

Emerging applications leverage the compound's electron-deficient aromatic system for materials science innovations. Recent publications describe its use in designing organic semiconductors and photoactive materials. The nitro group's strong electron-withdrawing character makes this derivative particularly valuable for tuning molecular electronics properties.

Regulatory status of 2229289-82-9 remains unrestricted in most jurisdictions, though proper chemical safety assessment is advised for commercial applications. The substance currently falls outside REACH registration requirements due to limited production volumes, but this may change as industrial adoption increases. Documentation including SDS sheets and technical data should accompany all shipments.

Future research directions may explore the compound's potential in catalysis and asymmetric synthesis. The juxtaposition of electron-donating (methyl) and electron-withdrawing (nitro) groups creates interesting electronic effects that could benefit ligand design. Computational chemistry studies predict favorable interactions with various biological targets, suggesting untapped pharmacological potential.

For laboratories working with 1-chloro-3-methyl-2-(nitromethyl)benzene, standard analytical methods include reverse-phase HPLC with UV detection (typically at 254 nm). The compound shows characteristic IR absorption bands at 1520 cm-1 (NO2 asymmetric stretch) and 1340 cm-1 (NO2 symmetric stretch), useful for quality verification. These analytical features support its growing use in high-throughput screening platforms.

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